molecular formula C8H10N6S B13100850 (2-ethyl-7H-purin-6-yl)thiourea CAS No. 500285-04-1

(2-ethyl-7H-purin-6-yl)thiourea

Cat. No.: B13100850
CAS No.: 500285-04-1
M. Wt: 222.27 g/mol
InChI Key: RCVVLEMZMGMJTM-UHFFFAOYSA-N
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Description

1-(2-Ethyl-7H-purin-6-yl)thiourea is a heterocyclic compound with the molecular formula C8H10N6S. It is a derivative of thiourea, where the thiourea moiety is attached to a purine ring system.

Preparation Methods

The synthesis of 1-(2-ethyl-7H-purin-6-yl)thiourea typically involves the reaction of 2-ethyl-6-chloropurine with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

The reaction conditions, such as temperature, solvent, and reaction time, can be optimized for larger-scale production .

Chemical Reactions Analysis

1-(2-Ethyl-7H-purin-6-yl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Ethyl-7H-purin-6-yl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethyl-7H-purin-6-yl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various cellular processes, leading to its potential therapeutic effects. The pathways involved include those related to cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

1-(2-Ethyl-7H-purin-6-yl)thiourea can be compared with other thiourea derivatives and purine-based compounds:

    Thiourea Derivatives: Compounds like 1-phenylthiourea and 1-methylthiourea share similar structural features but differ in their biological activities and applications.

    Purine-Based Compounds: Compounds such as 6-mercaptopurine and azathioprine are well-known purine derivatives with established medical uses.

Properties

CAS No.

500285-04-1

Molecular Formula

C8H10N6S

Molecular Weight

222.27 g/mol

IUPAC Name

(2-ethyl-7H-purin-6-yl)thiourea

InChI

InChI=1S/C8H10N6S/c1-2-4-12-6-5(10-3-11-6)7(13-4)14-8(9)15/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15)

InChI Key

RCVVLEMZMGMJTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=N1)NC(=S)N)NC=N2

Origin of Product

United States

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